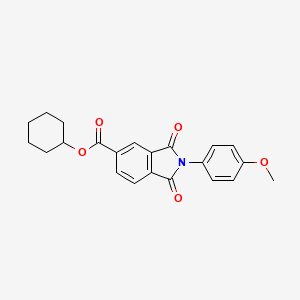
cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as a phthalimide derivative and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed to act as an electron acceptor due to its electron-deficient structure. This property makes it useful in organic electronics as it can facilitate charge transport in electronic devices.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. However, one of the limitations of using this compound is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate. One area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the application of this compound in the development of new organic electronic devices with improved performance. Additionally, research can be conducted to investigate the potential biomedical applications of this compound, such as its use as a drug carrier or in the development of new imaging agents.
Conclusion:
In conclusion, cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a phthalimide derivative that has been synthesized using different methods. It has been extensively studied for its potential applications in various fields of science, including organic electronics. The mechanism of action of this compound is not fully understood, but it is believed to act as an electron acceptor. There is limited information on the biochemical and physiological effects of this compound, but it has been shown to have low toxicity. Although there are some limitations in using this compound in lab experiments, there are several future directions for research that can improve its synthesis and application in various fields.
Synthesemethoden
The synthesis of cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate has been achieved using different methods. One of the most commonly used methods involves the reaction of cyclohexyl isocyanate, 4-methoxyaniline, and phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as transistors, solar cells, and light-emitting diodes.
Eigenschaften
IUPAC Name |
cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-27-16-10-8-15(9-11-16)23-20(24)18-12-7-14(13-19(18)21(23)25)22(26)28-17-5-3-2-4-6-17/h7-13,17H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHDIDVZGKTYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6012004.png)
![5-cyclopropyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6012005.png)
![(1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-2-piperidinyl)methanol](/img/structure/B6012013.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6012019.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6012027.png)
![(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
![7-[2-(1H-imidazol-5-yl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6012042.png)
![2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6012044.png)

![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B6012073.png)
![N-(tert-butyl)-5-chloro-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6012074.png)
![6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide](/img/structure/B6012079.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)
![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)